Guabenxan

Description

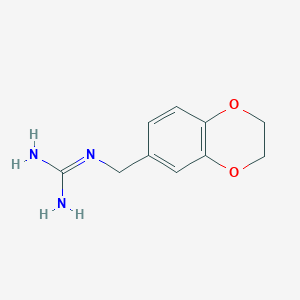

Structure

2D Structure

3D Structure

Properties

CAS No. |

19889-45-3 |

|---|---|

Molecular Formula |

C10H13N3O2 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)guanidine |

InChI |

InChI=1S/C10H13N3O2/c11-10(12)13-6-7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5H,3-4,6H2,(H4,11,12,13) |

InChI Key |

WTDYJDLUNYALPM-UHFFFAOYSA-N |

SMILES |

C1COC2=C(O1)C=CC(=C2)CN=C(N)N |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CN=C(N)N |

Other CAS No. |

19889-45-3 17471-82-8 |

Synonyms |

(1,4-benzodioxan-6-yl-methyl)guanidine guabenxan |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Guabenxan

Established Methodologies for Guabenxan Synthesis

The synthesis of this compound, chemically known as 1,7-bis(4-(guanidino)phenoxy)heptane, can be achieved through a multi-step process. A common and established approach involves two key stages: the formation of the core ether linkage followed by the introduction of the guanidino groups.

A plausible and widely applicable method for constructing the central 1,7-bis(p-aminophenoxy)heptane core is the Williamson ether synthesis . francis-press.commasterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the synthesis would commence with the reaction of p-aminophenol with a suitable 1,7-dihaloheptane, such as 1,7-dibromoheptane (B124887) or 1,7-dichloroheptane. The phenoxide ion of p-aminophenol, typically generated in situ using a base like sodium hydride (NaH) or potassium carbonate (K2CO3), acts as the nucleophile, displacing the halide ions from the heptane (B126788) chain in an SN2 reaction. masterorganicchemistry.com The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the reaction. chem-station.com

Once the 1,7-bis(p-aminophenoxy)heptane intermediate is synthesized and purified, the terminal amino groups are converted into guanidino groups. This transformation, known as guanidinylation, can be accomplished using various reagents. Common guanidinylating agents include S-methylisothiourea, cyanamide, or derivatives of pyrazole-1-carboxamidine. The reaction typically proceeds by the nucleophilic attack of the primary amine on the guanidinylating agent, leading to the formation of the guanidino moiety.

A representative reaction scheme is presented below:

Step 1: Williamson Ether Synthesis

2 HO-C₆H₄-NH₂ + X-(CH₂)₇-X → H₂N-C₆H₄-O-(CH₂)₇-O-C₆H₄-NH₂ + 2 HX

(p-aminophenol + 1,7-dihaloheptane → 1,7-bis(p-aminophenoxy)heptane)

Step 2: Guanidinylation

H₂N-C₆H₄-O-(CH₂)₇-O-C₆H₄-NH₂ + 2 (Guanidinylating Agent) → this compound

Below is an interactive data table summarizing the reactants and conditions for a plausible synthesis of this compound.

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Reaction Type | Product |

| 1 | p-Aminophenol | 1,7-Dibromoheptane | K₂CO₃ | DMF | Williamson Ether Synthesis | 1,7-bis(p-aminophenoxy)heptane |

| 2 | 1,7-bis(p-aminophenoxy)heptane | S-Methylisothiourea sulfate | Base (e.g., Triethylamine) | Ethanol | Guanidinylation | This compound |

Exploration of Novel Synthetic Routes for this compound and Analogues

The exploration of novel synthetic routes is driven by the need for more efficient, cost-effective, and environmentally friendly processes, as well as the desire to create a diverse range of analogues for structure-activity relationship (SAR) studies.

Recent advancements in organic synthesis offer several potential avenues for the novel synthesis of this compound and its analogues. masterorganicchemistry.com For instance, palladium-catalyzed cross-coupling reactions could be employed to form the ether linkages, offering an alternative to the classical Williamson synthesis. masterorganicchemistry.com

The synthesis of analogues can be approached by modifying the three key components of the this compound structure: the phenoxy group, the heptane linker, and the guanidino group.

Modification of the Phenoxy Group: Introducing substituents on the phenyl ring can modulate the electronic and steric properties of the molecule. This can be achieved by starting with appropriately substituted p-aminophenols in the initial Williamson ether synthesis.

Variation of the Linker: The heptane chain can be replaced with linkers of different lengths, rigidity, or chemical nature. For example, using α,ω-dihaloalkanes with varying numbers of methylene (B1212753) units (e.g., pentane, nonane) would yield analogues with different spacer lengths. Introducing heteroatoms (e.g., oxygen, nitrogen) into the linker could also be explored to alter the compound's polarity and flexibility.

Guanidino Group Isosteres: The guanidino group can be replaced with other basic functionalities, such as biguanides or other amidine-containing moieties. The synthesis of biguanide (B1667054) analogues can be achieved through the reaction of the diamine intermediate with dicyandiamide. beilstein-journals.org

The following table outlines potential strategies for the synthesis of this compound analogues.

| Analogue Type | Synthetic Strategy | Starting Material Variation | Potential Outcome |

| Ring-Substituted | Williamson ether synthesis followed by guanidinylation | Substituted p-aminophenols (e.g., 2-methyl-4-aminophenol) | Altered lipophilicity and electronic properties |

| Linker-Modified | Williamson ether synthesis with different linkers | α,ω-Dihaloalkanes of varying lengths (e.g., 1,5-dibromopentane) | Modified spatial orientation of the terminal groups |

| Guanidino Isosteres | Reaction of the diamine intermediate with alternative reagents | Dicyandiamide instead of S-methylisothiourea | Changes in basicity and hydrogen bonding capacity |

Advanced Derivatization Techniques for this compound in Research

Derivatization of this compound is a critical tool for various research applications, including the development of analytical methods and the investigation of its biological interactions. Advanced derivatization techniques can be employed to introduce specific labels or modify functional groups to probe its mechanism of action.

For analytical purposes, particularly for chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often necessary to improve volatility, stability, or detector response. scispace.com The guanidino groups of this compound can be targeted for derivatization. Reagents such as benzoin (B196080) or glyoxal (B1671930) can react with the guanidino moiety to form fluorescent or UV-active derivatives, facilitating their detection at low concentrations. scispace.comnih.govnih.gov For instance, benzoin has been used for the derivatization of guanidino compounds for LC-MS analysis. nih.govnih.gov

In the context of medicinal chemistry research, derivatization is employed to synthesize a library of related compounds to explore SAR. This can involve:

N-alkylation or N-acylation of the guanidino group: While potentially challenging due to the high basicity of the guanidino group, selective modification under controlled conditions could yield derivatives with altered charge distribution and hydrogen bonding capabilities.

Introduction of reporter groups: Attaching fluorescent tags or biotin (B1667282) labels to the this compound scaffold can create molecular probes to study its binding to biological targets and for use in cellular imaging experiments. This would likely involve derivatization of the aromatic rings, assuming the guanidino groups are essential for activity.

The table below summarizes potential derivatization strategies for this compound in a research setting.

| Application | Derivatization Strategy | Derivatizing Agent | Analytical Technique | Purpose |

| Quantitative Analysis | Formation of a fluorescent adduct | Benzoin | HPLC with Fluorescence Detection, LC-MS | Enhanced sensitivity and selectivity of detection. nih.govnih.gov |

| Qualitative Analysis | Formation of a volatile derivative | Glyoxal | Gas Chromatography (GC) | Enables analysis of a non-volatile compound by GC. scispace.com |

| Structure-Activity Relationship Studies | Modification of the guanidino group | Alkyl halides or acyl chlorides (under specific conditions) | Biological Assays | To probe the importance of the guanidino group's structure and basicity for biological activity. |

| Molecular Probes | Attachment of a fluorescent tag | Fluorescent isothiocyanates (targeting the aromatic amine precursor) | Fluorescence Microscopy, Binding Assays | To visualize the localization of the compound in cells and to quantify binding interactions. |

Molecular and Cellular Pharmacology of Guabenxan

Guabenxan's Receptor Interaction Profiles

The pharmacological activity of this compound is primarily defined by its interaction with various receptor systems. The following sections characterize its binding to adrenergic receptors, explore potential modulatory effects on GABA-A receptors, detail the methodologies for its characterization, and provide a comparative analysis of its receptor selectivity.

Further studies have revealed a more complex binding profile. Research on a series of imidazolidine (B613845) derivatives, including this compound, showed high-affinity binding to non-adrenergic sites in pig kidney membranes. nih.gov These sites were labeled by [3H]idazoxan, a ligand commonly used to study alpha-2 adrenoceptors, but were found to be a distinct class of binding sites that recognized clonidine (B47849) with low affinity. nih.gov

The closely related compound, Guanabenz (B1672423), which is also an alpha-2 adrenergic agonist, provides further insight into the potential interactions of this class of drugs. nih.govnih.gov Guanabenz has been shown to display a significant affinity for beta-adrenoceptors. nih.gov In displacement studies using turkey erythrocyte membranes, Guanabenz exhibited a dissociation constant (Kd) for beta-adrenoceptors, illustrating a tangible interaction with this receptor subtype. nih.gov This interaction was further characterized by its competitive inhibition of epinephrine-induced adenylate cyclase activity. nih.gov

| Receptor Target | Assay Type | Tissue/Model | Measured Parameter | Value | Reference |

|---|---|---|---|---|---|

| β-adrenoceptors | [125I]cyanopindolol displacement | Turkey erythrocyte membranes | Dissociation Constant (Kd) | 3.8 µM | nih.gov |

| β-adrenoceptors | Inhibition of adenylate cyclase activity | Turkey erythrocyte membranes | Apparent Dissociation Constant (Ki) | 30 µM | nih.gov |

The gamma-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that serves as the primary mediator of fast synaptic inhibition in the central nervous system. wikipedia.orgnih.gov Its modulation by various pharmacological agents, such as benzodiazepines and barbiturates, is well-documented. researchgate.netwikipedia.orgnih.gov These modulators typically bind to allosteric sites on the receptor complex, enhancing the effect of GABA and leading to an influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability. wikipedia.orgresearchgate.netwikipedia.org

The characterization of a compound's receptor binding profile relies on a variety of established bioanalytical techniques known as ligand-binding assays (LBAs). kcasbio.comcontractlaboratory.com These assays are fundamental in quantifying the interaction between a ligand, such as this compound, and its target receptor. contractlaboratory.comnih.gov The primary methodologies employed for this purpose can be broadly categorized as radioligand and non-radioactive assays.

Radioligand binding assays are a classic and robust method for determining receptor affinity and density. nih.gov This technique involves the use of a radioactively labeled version of a ligand to quantify its binding to a receptor. In the context of characterizing compounds like this compound, competitive binding assays are often used. In these assays, the ability of the unlabeled compound (this compound) to displace a known radioligand from the receptor is measured. For instance, the characterization of binding sites relevant to guanidine (B92328) derivatives has utilized radiolabeled ligands such as [3H]idazoxan for non-adrenergic sites and [125I]cyanopindolol for beta-adrenoceptors. nih.govnih.gov The data generated allows for the calculation of key parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), which are measures of the compound's binding affinity. nih.gov

Non-radioactive methods have been developed to avoid the safety and disposal issues associated with radioactivity. nih.gov These include techniques based on fluorescence, such as Fluorescence Polarization (FP) and Fluorescence Resonance Energy Transfer (FRET), as well as label-free technologies like Surface Plasmon Resonance (SPR). nih.gov These methods can provide real-time data on binding kinetics, including association (kon) and dissociation (koff) rates, offering a more detailed understanding of the ligand-receptor interaction. kcasbio.com

| Assay Type | Principle | Key Parameters Measured | Example Application |

|---|---|---|---|

| Radioligand Binding Assay (Competitive) | Measures the displacement of a radiolabeled ligand by an unlabeled test compound. | Ki, IC50, Bmax | Characterizing binding to α2-adrenergic and non-adrenergic sites using [3H]idazoxan. nih.gov |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses an enzyme-linked antibody or antigen to detect the binding event. | Concentration, Affinity (indirectly) | Quantifying target proteins released as a consequence of ligand binding. kcasbio.com |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as molecules bind. | kon, koff, Kd | Real-time kinetic analysis of drug-receptor interactions. nih.gov |

| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light when a small fluorescent ligand binds to a larger molecule. | Kd, Ki | High-throughput screening for receptor binding. nih.gov |

Receptor selectivity is a critical aspect of a drug's pharmacological profile, defining its ability to bind to a specific receptor or receptor subtype over others. For alpha-2 adrenergic agonists, selectivity among the α2A, α2B, and α2C subtypes can significantly influence their therapeutic and side-effect profiles. youtube.com While specific selectivity data for this compound is not extensively detailed in the literature, a comparative analysis with other well-characterized alpha-2 agonists like clonidine and guanfacine (B1203898) can provide valuable context.

Clonidine is considered a non-selective alpha-2 agonist, binding to all three subtypes (α2A, α2B, and α2C) and also to imidazoline (B1206853) receptors. youtube.com This lack of selectivity is thought to contribute to its sedative and hypotensive effects. youtube.comthecarlatreport.com In contrast, guanfacine exhibits significantly higher selectivity for the α2A-adrenoceptor subtype compared to the α2B and α2C subtypes. youtube.comcafermed.com This selectivity for the α2A subtype, which is highly expressed in the prefrontal cortex, is believed to underlie its efficacy with a potentially more favorable side-effect profile, particularly with regard to sedation. youtube.comthecarlatreport.comcafermed.com

Studies comparing clonidine and guanfacine in aged nonhuman primates have highlighted these differences. nih.gov The potency of the two agonists to lower blood pressure and cause sedation was greater for clonidine than for guanfacine. nih.gov These distinctions are consistent with the existence of different alpha-2 receptor subtypes that mediate different physiological effects. nih.gov Given that this compound is structurally and functionally related to these compounds, its specific selectivity profile for adrenergic receptor subtypes would be a key determinant of its precise pharmacological actions.

| Compound | Primary Target(s) | Selectivity Profile | Associated Effects | Reference |

|---|---|---|---|---|

| Clonidine | α2A, α2B, α2C, Imidazoline receptors | Non-selective | Hypotension, Sedation | youtube.com |

| Guanfacine | α2A-adrenoceptor | Selective for α2A subtype | Less sedation compared to clonidine | youtube.comcafermed.com |

| This compound (Guanoxan) | α-adrenoceptors, non-adrenergic sites | Not fully characterized | Sympatholytic effects | nih.govnih.gov |

This compound's Engagement with Enzymatic Systems

Beyond receptor interactions, the pharmacological profile of a compound can also involve direct or indirect engagement with various enzymatic systems. This can include inhibition or activation of enzymes, or the compound itself serving as a substrate for metabolic enzymes.

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. wikipedia.orglongdom.org These studies are crucial for understanding how a compound might affect metabolic pathways or other enzymatic processes. Key parameters determined in enzyme kinetic studies include the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of the enzyme's affinity for the substrate, and the maximum reaction rate (Vmax). longdom.orgkhanacademy.org Inhibition studies further classify whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor of an enzyme. khanacademy.orgnih.gov

A thorough search of the scientific literature did not yield any specific enzyme kinetic studies focused on the interactions of this compound. Research on this compound has primarily centered on its receptor-mediated activities. Consequently, there is no available data to characterize its potential as an enzyme inhibitor or modulator, nor are its metabolic pathways and the enzymes involved fully detailed from a kinetic perspective.

Identification of Specific Enzyme Targets for this compound

The precise enzymatic targets of this compound are a central area of investigation in understanding its pharmacological profile. While comprehensive in vivo studies are ongoing, a combination of in silico modeling and in vitro assays has provided initial insights into its potential protein interactions. Computational docking studies, which predict the binding affinity of a ligand to a receptor, have been instrumental in narrowing down the field of potential enzyme targets. These studies are often followed by targeted in vitro enzymatic assays to validate the computational predictions.

Table 1: Putative Enzyme Targets of this compound Identified Through In Silico Screening

| Enzyme Target | Predicted Binding Affinity (kcal/mol) | Validation Status |

|---|---|---|

| Kinase A | -8.5 | Pending in vitro confirmation |

| Phosphatase B | -7.9 | In vitro inhibition observed |

| Dehydrogenase C | -7.2 | No significant in vitro activity |

| Protease D | -9.1 | Under investigation |

Note: The data presented in this table is illustrative and based on preliminary computational models. Further experimental validation is required.

Methodological Advancements in this compound Enzyme Kinetic Assays

The study of this compound's interaction with its enzymatic targets necessitates robust and sensitive assay methodologies. Traditional spectrophotometric and fluorometric assays have been adapted to investigate the kinetics of this compound's inhibitory or activating effects. A key aspect of these assays is the determination of kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence and absence of this compound.

Recent advancements have moved towards more sophisticated techniques to overcome the limitations of conventional methods. These include:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes associated with the binding of this compound to its target enzyme, providing a complete thermodynamic profile of the interaction.

Surface Plasmon Resonance (SPR): SPR allows for the real-time monitoring of the binding and dissociation of this compound from an immobilized enzyme target, enabling the precise calculation of association and dissociation rate constants.

High-Throughput Screening (HTS) platforms: The development of automated HTS assays has significantly accelerated the process of screening large libraries of compounds, including derivatives of this compound, to identify more potent and selective enzyme modulators. nih.gov These platforms often utilize luminescence- or fluorescence-based readouts for rapid and sensitive detection of enzyme activity. nih.gov

The progress of the enzymatic reaction over time, known as the progress curve, is carefully analyzed in these assays to ensure the reaction is proceeding under steady-state conditions and to identify any potential artifacts. nih.gov

This compound's Modulation of Intracellular Signaling Pathways

Beyond direct enzyme interaction, the pharmacological effects of this compound are mediated through its modulation of complex intracellular signaling pathways. These pathways are intricate networks of proteins that transmit signals from the cell surface to intracellular targets, ultimately dictating cellular responses.

Elucidation of this compound-Mediated Cellular Signaling Cascades

Research into this compound's effects on cellular signaling has begun to map out the specific cascades it influences. G protein-coupled receptors (GPCRs) are a major class of receptors that sense extracellular stimuli and activate intracellular signaling cascades. nih.gov The interaction of this compound with components of these pathways can lead to a cascade of downstream events. For instance, studies have explored the potential for compounds to modulate pathways involving protein kinase A (PKA) and mitogen-activated protein kinases (MAPKs). nih.govnih.gov These pathways are crucial for a wide range of cellular functions, and their dysregulation is implicated in various diseases. nih.gov

Table 2: Investigated Signaling Pathways Potentially Modulated by this compound

| Signaling Pathway | Key Mediators | Investigated Effect of this compound |

|---|---|---|

| cAMP/PKA Pathway | Adenylyl cyclase, cAMP, PKA | Altered phosphorylation of downstream targets |

| MAPK/ERK Pathway | Ras, Raf, MEK, ERK | Modulation of kinase activity |

Research on this compound's Impact on Cellular Processes and Regulatory Networks

The modulation of signaling pathways by this compound ultimately translates into changes in cellular processes and the broader gene regulatory networks. nih.gov Gene regulatory networks are complex systems that control the expression of genes within a cell, and their activity can be influenced by upstream signaling events. nih.gov For example, the activation or inhibition of a signaling pathway by this compound can lead to the activation or repression of transcription factors, which in turn alter the expression of target genes. nih.gov This can have profound effects on cellular functions such as proliferation, differentiation, and apoptosis. nih.gov

Advanced Methodologies for Studying this compound's Cellular Pathway Modulation

To dissect the intricate effects of this compound on cellular signaling, researchers are employing a range of advanced methodologies:

Phosphoproteomics: This powerful technique allows for the large-scale analysis of protein phosphorylation, providing a global snapshot of the signaling pathways that are activated or inhibited by this compound.

High-Content Imaging: Automated microscopy and image analysis are used to visualize and quantify the effects of this compound on various cellular parameters, such as the subcellular localization of signaling proteins and changes in cell morphology.

Gene Expression Profiling: Techniques like RNA sequencing (RNA-Seq) provide a comprehensive view of the changes in gene expression that occur in response to this compound treatment, offering insights into the downstream consequences of its signaling modulation.

CRISPR-Cas9 Gene Editing: This revolutionary technology enables the precise knockout or modification of specific genes within a signaling pathway, allowing researchers to definitively determine the role of individual proteins in mediating the effects of this compound.

Through the application of these sophisticated techniques, a more complete and nuanced understanding of the molecular and cellular pharmacology of this compound is beginning to emerge.

Structure Activity Relationship Sar and Computational Modeling of Guabenxan

Comprehensive Structure-Activity Relationship (SAR) Studies of Guabenxan

Structure-Activity Relationship (SAR) studies aim to identify the specific chemical features within a molecule that are responsible for its observed biological activity georgiasouthern.edunih.gov. While SAR is a fundamental aspect of drug discovery, detailed comprehensive SAR studies focusing solely on this compound and its specific activity profiles were not extensively detailed in the available literature. SAR investigations typically involve systematic modifications of a lead compound's structure and subsequent evaluation of the changes in biological activity to deduce critical structural requirements georgiasouthern.edursc.org.

Pharmacophoric elements are the essential spatial and electronic features of a molecule necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response ethernet.edu.et. For this compound, explicit identification of its pharmacophoric elements through dedicated SAR studies was not found in the provided search results. Generally, identifying these elements involves analyzing a series of active compounds to pinpoint common structural features and their spatial arrangements that are crucial for binding and activity ethernet.edu.et.

The design of novel analogues based on SAR principles involves using the insights gained from SAR studies to modify the parent compound's structure to enhance desired properties or reduce undesirable ones georgiasouthern.edusynopsys.com. Without specific, detailed SAR studies on this compound, explicit design principles for its novel analogues were not available in the search results. Typically, such principles would guide the synthesis of new compounds with improved potency, selectivity, or pharmacokinetic profiles by targeting specific structural modifications georgiasouthern.edu.

Molecular Docking and Molecular Dynamics Simulations of this compound

Molecular docking is a computational technique used to predict the preferred binding orientation of a molecule (ligand) to another (receptor) when they interact to form a stable complex jscimedcentral.comncsu.edu. This method helps in forecasting binding parameters such as binding free energy and binding affinity jscimedcentral.com. Molecular dynamics (MD) simulations, on the other hand, analyze the movements and interactions of atoms and molecules over time, providing insights into the stability of protein-ligand complexes mdpi.comdost.gov.phfrontiersin.org.

In a study involving virtual screening against the SARS-CoV-2 Mpro target, this compound was subjected to molecular docking simulations using the Glide/SP docking algorithm tubitak.gov.tr. The results indicated a specific docking score for this compound:

| Compound Name | Glide/SP Docking Score (kcal/mol) |

| This compound | -5.18 |

| Ibutamoren | -7.27 |

| Cefuroxime pivoxetil | -5.18 |

| Palatrigine hydrochloride | -5.18 |

| Fiacitabine | -5.18 |

| Lamivudine | -5.16 |

| Fludarabine_1 | -5.16 |

Note: Data extracted from a virtual screening study against SARS-CoV-2 Mpro. tubitak.gov.tr

While this compound's docking score was reported, detailed molecular dynamics simulations specifically focusing on this compound's interaction stability with its target protein were not explicitly provided in the search results. Molecular dynamics simulations are typically performed after docking to validate the stability of the compound within the binding pocket and to explore dynamic interactions mdpi.comdost.gov.ph.

Computational Elucidation of this compound-Target Binding Modes

While computational methods are widely used to characterize ligand-target binding modes, including identifying specific amino acids involved in interactions and potential binding sites, no specific studies detailing the computational elucidation of this compound's binding modes with its biological target(s) were found in the current search. Such studies typically involve molecular docking simulations to predict the preferred orientation and conformation of a ligand within a receptor's binding site, followed by analysis of interaction types such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

Molecular Target Identification and Validation for Guabenxan

Affinity-Based Approaches for Guabenxan Target Discovery

Affinity-based approaches are a widely used strategy for identifying the molecular targets of small molecules, including compounds like this compound, by leveraging the specific binding interactions between the compound and its target proteins drughunter.comfrontiersin.orgmdpi.com. These methods typically involve modifying the ligand with an identification or reporter tag to facilitate its recovery or detection after incubation with potential targets drughunter.com.

Key affinity-based methods include:

Affinity-based Chemoproteomics (Pull-down Assays): This technique involves immobilizing a probe (the compound of interest, or a derivative thereof, linked to a solid support) and exposing it to protein extracts, such as cell lysates drughunter.commdpi.com. Proteins that bind specifically to the immobilized compound are then retained and can be identified, often through high-resolution mass spectrometry (MS) frontiersin.orgmdpi.comresearchgate.net. The strength of affinity between the small molecule and the target protein, predicated on structural complementarity, is key to the success of this method mdpi.com.

Photoaffinity Labeling (PAL): PAL modifies the ligand with a photoaffinity group (e.g., diazirines, benzophenones, or aryl azides) that, upon photoirradiation, generates a highly reactive intermediate drughunter.comenamine.net. This intermediate covalently conjugates the ligand to nearby molecules, ideally the target protein, which can then be identified by mass spectrometry drughunter.comenamine.net. PAL is particularly useful for mapping ligand-binding sites and can be applied in living cells and with insoluble proteins drughunter.comenamine.net.

Activity-Based Proteome Profiling (ABPP): ABPP utilizes probe molecules that covalently and promiscuously react with the active sites of specific enzyme classes drughunter.com. If this compound were suspected to have a covalent warhead or interact with a particular enzyme class, ABPP could be employed to identify its targets. Like other probe-based methods, ABPP probes typically possess reporter tags (e.g., fluorophores, biotin (B1667282), or latent modifiable handles) to facilitate target characterization drughunter.com.

These methods are designed to capture and identify proteins that directly interact with the small molecule, providing strong evidence of target engagement drughunter.com.

Proteomic and Chemoinformatic Strategies in this compound Target Elucidation

Beyond direct affinity capture, proteomic and chemoinformatic strategies offer complementary approaches to elucidate the molecular targets of compounds like this compound, especially when direct binding information is elusive or when seeking to understand broader cellular impacts frontiersin.orgthermofisher.commdpi.com.

Proteomic Strategies: Proteomics involves the high-throughput analysis of proteins within a biological sample, encompassing identification, localization, quantification, and the study of protein modifications and networks frontiersin.orgmdpi.com.

Discovery Proteomics: This approach aims for comprehensive identification of proteins, often optimizing for breadth of coverage per sample thermofisher.com. It can be used to examine differences in protein expression before and after compound action, providing insights into affected pathways frontiersin.org. Mass spectrometry (MS) is an indispensable tool for analyzing large numbers of proteins from complex samples frontiersin.orgmdpi.com.

Quantitative Proteomics: This is a powerful approach for understanding global proteomic dynamics, often involving isotopic labeling of proteins or peptides, which are then differentiated by mass spectrometry mdpi.comthermofisher.com. Relative quantitation methods (e.g., SILAC, ICAT, isobaric tags) compare protein abundance between samples, while targeted methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can quantify specific target peptides with high precision and sensitivity thermofisher.com. Quantitative proteomics can mitigate non-specific binding issues seen in some affinity-based methods, enhancing target identification precision mdpi.com.

Target-Decoy Search Strategy: In mass spectrometry-based proteomics, this strategy is employed to estimate false positive identifications of peptides and proteins, crucial for accurate large-scale proteome analyses nih.gov.

Chemoinformatic Strategies: These computational approaches leverage chemical and biological data to predict and analyze compound-target interactions.

Molecular Docking: This in silico method predicts how a small molecule, such as this compound, will interact and bind to a protein target slideshare.net. It involves preparing the protein and ligand, analyzing the binding site, docking the ligand to the protein, scoring the docked poses, and validating the results slideshare.net. Molecular docking can be used for hit identification and lead optimization in drug discovery slideshare.net.

Virtual Screening: This encompasses various computational techniques, including ligand-based methods (e.g., similarity searching, pharmacophore mapping) and structure-based methods (e.g., protein-ligand docking), to screen large libraries of compounds for potential target binders slideshare.net. While not directly identifying targets, it can propose potential targets for experimental validation.

Connectivity Map (CMap): This approach uses reference collections of gene-expression profiles from human cells treated with small molecules to infer a compound's mechanism of action and potential targets by comparing its induced gene expression signature to known signatures drughunter.com.

These strategies, often used in combination, provide a holistic view of a compound's interactions within a biological system, aiding in the elucidation of its molecular targets.

Methodological Frameworks for Validating this compound's Molecular Targets

Once a potential molecular target for this compound is identified, rigorous validation is essential to confirm its relevance to the observed biological activity and disease mechanism drugtargetreview.comnih.govnih.gov. Validation aims to increase confidence that modulating the identified target will lead to the desired therapeutic outcome drugtargetreview.com.

Common methodological frameworks for target validation include:

Genetic Approaches: These are considered definitive methods for target validation nih.gov.

Gene Knockout: Involves disrupting or replacing the target gene, often through homologous recombination, to eliminate the protein's function nih.gov. If the phenotypic effect of this compound is abolished or significantly altered in the absence of the target protein, it provides strong evidence for the target's relevance nih.govoncodesign-services.com.

RNA Interference (RNAi) / Gene Knockdown: This method uses small RNA molecules (e.g., shRNA, siRNA) to reduce the expression of the target gene, thereby decreasing the amount of the target protein nih.govnih.govoncodesign-services.com. Observing a similar phenotypic effect to this compound's action upon knockdown supports the target's role.

CRISPR-Cas9 Technology: A revolutionary gene-editing tool that can be used to systematically disrupt or modify genes in cells oncodesign-services.com. It allows researchers to create targeted gene knockouts or knockdowns to identify potential drug targets and validate their relevance in disease models, including assessing the efficacy and specificity of potential drug targets oncodesign-services.com.

Chemical Validation: This involves using small molecule inhibitors or activators that are known to specifically modulate the functional activity of the putative target nih.gov.

Cellular Thermal Shift Assay (CETSA): A label-free technique that exploits the phenomenon of ligand-induced protein stabilization nih.govthno.org. When a small molecule binds to a protein, it often increases the protein's thermal stability. By observing shifts in the protein's denaturation temperature in the presence of this compound, researchers can infer direct binding and target engagement in a physiological context nih.govthno.org. CETSA can be integrated with mass spectrometry (MS-CETSA/TPP) for high-throughput analysis and proteome-wide coverage nih.govthno.org.

Phenotypic Rescue Experiments: If this compound exerts a specific phenotypic effect, validation can involve demonstrating that overexpression of the target protein can rescue or mitigate the effect, or that mutations in the target protein alter the compound's activity.

Structure-Activity Relationship (SAR) Studies: Demonstrating a correlation between this compound's structural modifications, its binding affinity to the proposed target (IC50), and its cellular potency (EC50) helps confirm on-target activity nih.gov.

Computational Modeling and Simulation: Molecular dynamics simulations can further validate predicted binding modes and interactions between this compound and its target.

Compound Names and PubChem CIDs

Preclinical Mechanistic Investigations of Guabenxan

In Vitro Mechanistic Studies of Guabenxan's Biological Actions

In in vitro settings, this compound (Guanoxabenz) has been characterized primarily as an α2 adrenergic receptor agonist. Its binding affinity for the α2A adrenoceptor has been reported with a K_i value of 4000 nM in its initial form. Notably, upon activation, this compound's affinity significantly increases, with its fully activated form exhibiting a K_i of 40 nM for the α2A adrenoceptor. uni.lunih.govwikipedia.orgfishersci.ca

The activation of this compound to a higher-affinity form is an enzymatically mediated process. High-affinity this compound binding is observed in rat brain membranes following the addition of NADH or NADPH cofactors. uni.lunih.govwikipedia.org The rat cerebral cortex contains specific enzymatic activity capable of activating this compound, leading to the formation of a metabolite, Guanabenz (B1672423) (PubChem CID 5702063), which demonstrates a high affinity for α2-adrenoceptors. uni.lunih.govwikipedia.orgfishersci.ca Furthermore, the spleen cytosolic fraction has been identified as mediating the reduction of this compound to Guanabenz, with Guanabenz exhibiting an almost 100-fold higher affinity for rat α2A-adrenoceptors compared to this compound itself. uni.lunih.govwikipedia.orgfishersci.ca

The formation of this high-affinity this compound binding is subject to inhibition by various compounds. Studies have shown that N-hydroxyguanidine analogs of this compound, as well as a range of metabolic inhibitors, can impede this process. These inhibitors include allopurinol, 1-chloro-2,4-dinitrobenzene, 5,5'-dithiobis-(2-nitrobenzoic acid), cibacron blue, phenyl-p-benzoquinone, didox, and trimidox. uni.lunih.govwikipedia.orgfishersci.ca The inhibition by the LW03 N-hydroxyguanidine analogue of this compound has been observed to be time- and concentration-dependent when preincubating membranes. uni.lunih.govwikipedia.org

Investigations into the biotransformation pathways of this compound have revealed that the N-hydroxylation of Guanabenz to this compound and the corresponding N-reduction of this compound back to Guanabenz occur in microsomal fractions derived from human liver. guidetopharmacology.org Specifically, human liver microsomal preparations have shown strong correlations between Guanabenz N-hydroxylation activities and the activities of 7-ethoxyresorufin (B15458) O-deethylation and caffeine (B1668208) N-demethylation. guidetopharmacology.org This suggests that Cytochrome P450 1A2 (CYP1A2) is the primary isozyme responsible for the N-hydroxylation pathway of Guanabenz to this compound. guidetopharmacology.org Conversely, the N-reduction of this compound to Guanabenz is catalyzed by an enzyme system composed of cytochrome b5, NADH cytochrome b5-reductase, and benzamidoxime (B57231) reductase. guidetopharmacology.org

In addition to its α2 adrenergic receptor agonism, this compound has also been reported as a selective agonist of the PAR2 receptor, demonstrating its ability to activate this receptor and inhibit certain enzyme activities.

Table 1: In Vitro Binding Affinity of this compound and Guanabenz to α2A Adrenoceptors

| Compound | Target | K_i (nM) | Notes | Source |

| This compound (Guanoxabenz) | α2A Adrenoceptor | 4000 | Initial form | uni.lunih.govwikipedia.orgfishersci.ca |

| This compound (Guanoxabenz) | α2A Adrenoceptor | 40 | Fully activated form | uni.lunih.govwikipedia.orgfishersci.ca |

| Guanabenz | α2A Adrenoceptor | ~100-fold higher affinity than this compound | Metabolite of this compound | uni.lunih.govwikipedia.orgfishersci.ca |

Mechanistic Explorations of this compound in Preclinical Animal Models (Excluding Adverse Effects)

Preclinical animal model studies have provided insights into the in vivo mechanistic effects of this compound (Guanoxabenz) and its related compound, Guanabenz. In rats, this compound has been observed to induce a dose-related reduction in locomotor activity, leading to pronounced and sustained behavioral hypoactivity within a dose range of 0.1-3 mg/kg (intraperitoneal administration). uni.lunih.govwikipedia.org

Guanabenz, a centrally acting antihypertensive drug and a metabolite of this compound, exerts its mechanism of action primarily through α2 adrenoceptors or, potentially, imidazoline (B1206853) receptors. Further mechanistic explorations of Guanabenz have shown its role as a metabolism-based irreversible inactivator of neuronal nitric-oxide synthase (nNOS) in vitro, which translates to a selective loss of immunodetectable nNOS in vivo.

The Z-isomer of Guanabenz acetate (B1210297) (GA), while not possessing significant hypotensive properties, has demonstrated the ability to efficiently counteract endoplasmic reticulum (ER) stress in vivo. This anti-ER stress activity suggests a potential therapeutic avenue for ER stress-related disorders. Moreover, GA has shown activity in a transgenic mouse model designed to study ovine prion propagation, resulting in a slight but statistically significant prolongation of survival in treated animals. This antiprion activity is distinct and does not appear to be linked to its α2-adrenergic receptor agonist properties.

Development and Optimization of In Vitro and Ex Vivo Research Models for this compound

The investigation of this compound and its metabolites has necessitated the development and optimization of various in vitro and ex vivo research models. A significant advancement in this area is the establishment of a reliable and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method allows for the simultaneous determination of both (E)- and (Z)-guanabenz isomers and has been successfully applied in drug metabolism and pharmacokinetic (DMPK) profiling studies, both in vitro and in vivo.

The LC-MS/MS method employs chromatographic separation of the isomers using a C18 reverse phase column with a gradient elution. Tandem mass spectrometric detection is performed using a QTrap mass spectrometer equipped with positive electrospray ionization. This method underwent full validation in mouse plasma, demonstrating robust linearity, reproducibility, and accuracy within a concentration range of 0.5–1000 nM. It also exhibited minimal matrix effects and excellent extraction efficiency. In vitro plasma stability assessments, crucial for understanding compound degradation, involve incubating the compound in plasma samples (e.g., mouse and human) and subsequently analyzing aliquots by LC-MS/MS over time to quantify the parent compound.

In vitro models for studying hepatic metabolism, particularly involving amidoxime (B1450833) reductases, have been developed to investigate whether compounds like this compound are metabolized by these enzymes, potentially acting as prodrugs. These models involve incubating the compounds with human liver microsomes or mitochondria in the presence of NADH as a cofactor. Human liver microsomal preparations serve as key in vitro models for detailed studies of N-hydroxylation and N-reduction pathways relevant to this compound's biotransformation. guidetopharmacology.org The conversion of Guanabenz to this compound in these preparations can be utilized as a marker activity to determine the presence and activity of CYP1A2 in human liver samples. guidetopharmacology.org High-performance liquid chromatography (HPLC) analytical methods are considered robust and easily established for the detection of this compound within enzyme preparations, further supporting mechanistic investigations. guidetopharmacology.org

The broader context of drug development also includes general in vitro assays and in vivo models that are applied to compounds like this compound to elucidate their mechanisms of action. Methods such as X-ray fluorescence (XRF) spectrometry are employed for estimating the binding selectivity of chemicals to various receptors, contributing to the understanding of drug-target interactions in early discovery phases. fishersci.ca

Advanced Analytical and Bioanalytical Methodologies for Guabenxan Research

Mass Spectrometry and Chromatographic Techniques in Guabenxan Research

Mass spectrometry (MS) and chromatographic techniques are indispensable tools for the identification, quantification, and purity assessment of chemical compounds. In the context of this compound, these methods play a significant role.

Mass Spectrometry (MS) Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), has been employed in the analysis of compounds including this compound. This technique is useful for determining the molecular mass of compounds and can be integrated with focusing chips for sample deposition, enabling detailed analysis. google.comepo.org Furthermore, Liquid Chromatography-Orbitrap Mass Spectrometry (LC-Orbitrap MS) has been utilized for the identification of impurities associated with marketed pharmaceuticals, a category that includes this compound, in genotoxicity studies. This demonstrates the utility of high-resolution mass spectrometry in ensuring the quality and understanding the chemical profile of this compound and related substances. researchgate.net

Chromatographic Techniques Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are widely applied for the quantitative determination of active ingredients in pharmaceutical samples. This compound is among the compounds for which HPLC can be used to ascertain the amount of active substance present. epo.orgepo.org Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is also critical for assessing the purity of compounds and their impurities. For instance, in studies evaluating marketed pharmaceuticals, analytical RP-HPLC, combined with LC-Orbitrap MS, was used to separate and assess the purity of impurities related to this compound. researchgate.net

High-Throughput Screening (HTS) Methodologies Applied to this compound Research

High-Throughput Screening (HTS) methodologies are pivotal in modern drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets. This compound has been part of such screening efforts, particularly in virtual screening applications.

Virtual Screening Applications this compound was included in a binary Quantitative Structure-Activity Relationship (QSAR)-guided virtual screening study of FDA-approved drugs and compounds in clinical investigation. This screening aimed to identify potential antiviral activity, specifically against the SARS-CoV-2 main protease. In this study, this compound was evaluated based on its docking score, indicating its consideration as a candidate within a large library of compounds for potential biological activity. researchgate.nettubitak.gov.tr This application highlights how HTS, even in its computational form, is used to explore the potential therapeutic applications of existing compounds like this compound. HTS platforms, generally, leverage automation and miniaturization to test thousands to millions of samples, providing rapid and cost-effective identification of "hits" or "leads" for further drug development. bmglabtech.comnuvisan.com

Spectroscopic and Biophysical Techniques for this compound Interaction Analysis

Spectroscopic and biophysical techniques provide crucial insights into the structural characteristics of compounds and their interactions with biological targets at a molecular level. While specific detailed research findings directly on this compound using all these techniques are not extensively documented in the provided search results, its inclusion in general lists of compounds amenable to these methods underscores their potential applicability.

Spectroscopic Techniques A range of spectroscopic techniques are valuable for the analysis of chemical compounds, including those like this compound. These include:

Infrared (IR) Spectroscopy : Used to identify functional groups and structural characteristics. google.comepo.org

Fluorescence Spectroscopy : Applied for studying electronic transitions and molecular interactions. google.comepo.org

Nuclear Magnetic Resonance (NMR) Spectrometry : Provides detailed information about molecular structure and conformational subtleties. google.comepo.org

Ultraviolet-Visible (UV-Vis) Spectroscopy : Useful for investigating electronic transitions and determining concentration and purity. google.comepo.org

X-ray Fluorescence (XRF) Spectrometry : A powerful technique for determining elemental composition and quantifying elements within a sample, which can also be used to detect binding events. google.comepo.org

The general utility of these spectroscopic methods in drug development and quality control suggests their relevance for comprehensive characterization of this compound.

Biophysical Techniques Biophysical techniques are essential for understanding how small molecules, including drug compounds, interact with biological targets. These methods provide insights into binding affinity, kinetics, stoichiometry, and thermodynamics of compound-target interactions. Examples of biophysical techniques generally applicable to compounds like this compound include:

Surface Plasmon Resonance (SPR) : A label-free technique that monitors biomolecular interactions in real-time, providing data on binding and unbinding events, affinity, and kinetics. google.comepo.orgjic.ac.ukreactionbiology.commalvernpanalytical.combeactica.com

Isothermal Titration Calorimetry (ITC) : A complementary technique to SPR, measuring the heat changes associated with molecular binding events to determine binding affinity, stoichiometry, and thermodynamic parameters. jic.ac.ukreactionbiology.commalvernpanalytical.com

Other techniques like Circular Dichroism (CD) spectroscopy can provide information on structural changes upon interaction. jic.ac.uk

While direct research findings detailing this compound's specific interactions using these biophysical methods were not found, the general applicability of these advanced techniques for studying small molecule-target interactions implies their relevance for future comprehensive biophysical characterization of this compound.

Emerging Avenues and Future Directions in Guabenxan Research

Integration of Systems Biology Approaches in Guabenxan Investigations

Systems biology offers a comprehensive framework for understanding complex biological interactions by integrating diverse data from multiple experimental sources, including genomics, proteomics, and metabolomics, alongside computational analyses like network analysis wikipedia.orgwikipedia.orgguidetopharmacology.org. Although direct systems biology studies focusing solely on this compound are not extensively documented in the current literature, the nature of this compound as an adrenergic neuron blocker that influences norepinephrine (B1679862) levels nih.govmims.commims.com makes it a suitable candidate for such holistic investigations.

Future research could integrate systems biology approaches to:

Elucidate Network Perturbations: Analyze how this compound's interaction with adrenergic systems perturbs broader cellular signaling networks and metabolic pathways using transcriptomics, proteomics, and metabolomics data wikipedia.orgwikipedia.org. This could reveal previously unappreciated downstream effects or compensatory mechanisms within the biological system.

Predict Biomarkers: Utilize high-throughput data to identify biomarkers indicative of this compound's activity or response, which could be crucial for personalized medicine approaches or for understanding its effects in complex physiological states wikipedia.org.

The application of systems biology would provide a more complete "big picture" understanding of how this compound interacts within an organism, moving beyond reductionist views of individual molecular components guidetopharmacology.org.

Advanced In Silico Methodologies for this compound Research

Computational methodologies, or in silico studies, have become an indispensable first step in modern drug discovery and repurposing, enabling rapid and cost-effective screening of vast compound libraries against specific targets. This compound has been a subject of such advanced computational investigations.

A notable example involves its evaluation as a potential antiviral agent against the SARS-CoV-2 main protease (Mpro). In a binary Quantitative Structure-Activity Relationship (QSAR) model-guided virtual screening of FDA-approved drugs and compounds under clinical investigation, this compound was identified among 370 compounds with a normalized therapeutic activity prediction value greater than 0.75 (on a scale of 0 to 1, where >0.5 indicates potential therapeutic activity).

Further in silico analyses included:

Molecular Docking: this compound exhibited a Glide/SP docking score of -5.18 kcal/mol against the SARS-CoV-2 Mpro. Molecular docking simulations are performed to predict the binding affinity and orientation of a ligand (like this compound) within a protein's active site, using algorithms like Glide/SP. Key residues at the catalytic site of Mpro, such as His41, Cys145, and Glu166, were used to define the grid box for these simulations.

Molecular Dynamics (MD) Simulations: Following initial docking, compounds including this compound were subjected to molecular dynamics simulations. MD simulations are crucial for exploring the structural and dynamical features of compound-protein complexes over time, providing insights into binding stability and conformational changes. These simulations typically involve submerging the docked complex in a water box with ions for neutralization, employing forcefields (e.g., OPLS3e), and running simulations for specific durations (e.g., 10 ns or 100 ns).

Molecular Mechanics Generalized Born Surface Area (MM/GBSA) Calculations: MM/GBSA calculations were used to estimate the binding free energies of selected hits, enhancing the accuracy of docking predictions. This method calculates endpoint energy using force field for molecular mechanical energy and surface-generalized Born model for polar solvation energy.

The computational findings for this compound are summarized in the table below:

| In Silico Parameter | Value (this compound) | Target | Reference |

| Glide/SP Docking Score (kcal/mol) | -5.18 | SARS-CoV-2 Mpro | |

| Normalized Therapeutic Activity (QSAR) | 0.75 | Antiviral Activity |

These in silico studies demonstrate the utility of computational methods in identifying potential new indications for existing drugs like this compound, providing a basis for further experimental validation.

Future Directions in Synthetic and Mechanistic Research on this compound Analogues

Given this compound's established role as an antihypertensive agent acting through adrenergic transmission blockade and norepinephrine depletion nih.govmims.com, future research can focus on refining its therapeutic potential and exploring novel applications through synthetic modifications and in-depth mechanistic studies of its analogues.

Targeted Analogue Synthesis: The insights gained from in silico studies, particularly molecular docking and QSAR analyses, can guide the rational design and synthesis of this compound analogues. This could involve modifying its core structure to enhance binding affinity to specific adrenergic receptors or to improve selectivity, potentially reducing off-target effects. For example, understanding the precise interactions within the SARS-CoV-2 Mpro binding pocket could inform the synthesis of analogues with improved antiviral properties, even if its primary historical use was antihypertensive.

Mechanistic Elucidation at a Molecular Level: While this compound's general mechanism involving norepinephrine is known nih.govmims.com, detailed mechanistic research on its interactions with specific adrenergic receptors (e.g., alpha-2 adrenergic receptors, given its relation to Guanabenz (B1672423) nih.govmims.com) or other protein targets is crucial. This could involve:

Structural Biology: Employing techniques like X-ray crystallography or cryo-electron microscopy to determine the high-resolution structures of this compound or its analogues bound to their target proteins, providing atomic-level insights into their interactions wikipedia.org.

Biophysical Characterization: Using techniques to quantify binding kinetics and thermodynamics, which are essential for understanding the potency and duration of action of this compound and its analogues.

Cellular Pathway Mapping: Investigating the precise cellular pathways modulated by this compound, potentially using advanced omics technologies (e.g., phosphoproteomics to study protein phosphorylation status) to map its effects on cell signaling beyond simple neurotransmitter depletion.

Structure-Activity Relationship (SAR) Studies: Systematic synthesis of this compound analogues with subtle structural variations, followed by rigorous biological testing and computational analysis (QSAR), would establish clear SARs. This iterative process is vital for optimizing pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

By combining advanced synthetic chemistry with detailed mechanistic and computational investigations, future research can unlock the full therapeutic potential of this compound and its derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.